molecular formula C12H16O B14512958 2-Cyclohex-2-en-1-ylidenecyclohexan-1-one CAS No. 62741-88-2

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one

Cat. No.: B14512958
CAS No.: 62741-88-2
M. Wt: 176.25 g/mol
InChI Key: QIEHAACNPMIHOJ-UHFFFAOYSA-N
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Description

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is an organic compound with the molecular formula C12H16O. It is a cyclic ketone featuring a conjugated enone system, which makes it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with itself, followed by dehydration to form the conjugated enone system. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene. This process uses oxidizing agents such as hydrogen peroxide in the presence of vanadium catalysts to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or saturated ketone.

    Substitution: Nucleophilic substitution reactions can occur at the α-position of the enone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as organolithium compounds and Grignard reagents are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or saturated ketones.

    Substitution: Formation of substituted cyclohexanones or cyclohexenes.

Scientific Research Applications

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohex-2-en-1-ylidenecyclohexan-1-one involves its ability to participate in conjugate addition reactions due to the presence of the enone system. The compound can act as an electrophile, reacting with nucleophiles to form various adducts. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which activates the β-carbon for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohex-2-en-1-ylidenecyclohexan-1-one is unique due to its larger cyclic structure and the presence of two conjugated double bonds, which enhance its reactivity and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

62741-88-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-cyclohex-2-en-1-ylidenecyclohexan-1-one

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,6H,1,3-5,7-9H2

InChI Key

QIEHAACNPMIHOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=C2CCCC=C2)C1

Origin of Product

United States

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